molecular formula C9H4F2O3 B2862854 4,6-Difluoro-1-benzofuran-3-carboxylic acid CAS No. 1517807-37-2

4,6-Difluoro-1-benzofuran-3-carboxylic acid

Cat. No.: B2862854
CAS No.: 1517807-37-2
M. Wt: 198.125
InChI Key: XWMSJXUGUIOQMY-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-benzofuran-3-carboxylic acid is a fluorinated benzofuran derivative with the molecular formula C9H4F2O3 and a molecular weight of 198.12 g/mol. This compound features a benzofuran core structure, which is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a furan ring. This core structure is a significant scaffold in medicinal chemistry, existing widely in natural products and bioactive molecules . The primary research value of this compound lies in its potential as a key synthetic intermediate for the development of novel pharmacologically active molecules. Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antifungal effects . The presence of the carboxylic acid functional group (-COOH) at the 3-position and fluorine atoms at the 4- and 6-positions of the benzofuran ring makes this molecule a versatile building block for further chemical modification. Researchers can utilize the carboxylic acid group for amide coupling or esterification reactions to create a diverse library of compounds for structure-activity relationship (SAR) studies. Specifically, related benzofuran-3-carboxylic acid derivatives have been identified as potent inhibitors of transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) implicated in physiological processes such as epithelial secretion, smooth muscle contraction, and sensory transduction . These findings suggest that this compound could serve as a critical precursor in the design and synthesis of new TMEM16A inhibitors, which are being explored as potential therapeutics for conditions like hypertension, asthma, and secretory diarrheas . Furthermore, the structural features of this compound align with derivatives that have been investigated for their antitumor properties through various mechanisms, including kinase inhibition . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4,6-difluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O3/c10-4-1-6(11)8-5(9(12)13)3-14-7(8)2-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSJXUGUIOQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC=C2C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517807-37-2
Record name 4,6-difluoro-1-benzofuran-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-benzofuran-3-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted benzofuran derivatives

Scientific Research Applications

4,6-Difluoro-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-1-benzofuran-3-carboxylic acid and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid

Structural Differences :

  • Fluorine Positions : Fluorines at 6 and 7 (vs. 4 and 6 in the target compound).
  • Functional Group : Acetic acid (-CH₂COOH) at position 3 (vs. direct carboxylic acid (-COOH) at position 3).
  • Molecular Formula : C₁₀H₆F₂O₃ (MW: 212.15) .

Key Data :

Property 4,6-Difluoro-1-benzofuran-3-carboxylic Acid 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid
Molecular Weight ~212.15 (estimated) 212.15
Fluorine Substitution Pattern 4,6 6,7
Functional Group -COOH -CH₂COOH
CAS Number Not specified 1541751-49-8
Applications Synthetic intermediate Life science research

Research Findings :

  • The acetic acid derivative’s extended carbon chain may enhance solubility in polar solvents compared to the direct carboxylic acid analog. However, its safety and pharmacological data are currently unreported .
  • Both compounds are marketed as intermediates, but the 4,6-difluoro variant’s direct carboxylic acid group likely confers higher acidity and reactivity in coupling reactions .

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

Structural Differences :

  • Core Structure : Dihydroisobenzofuran (vs. benzofuran).
  • Substituents: Includes a 4-fluorophenyl group and a dimethylaminopropyl chain.
  • Functional Group : Carboxamide (-CONH₂) at position 5 .

Key Insights :

  • This compound, cited in pharmacopeial reports, exemplifies the complexity achievable with benzofuran derivatives. Its dihydroisobenzofuran core and bulky substituents suggest tailored biological activity, though it is primarily monitored as a process impurity in pharmaceuticals .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

  • Core Structure: Phenolic ring with a propenoic acid chain (vs. benzofuran ring with fluorines and carboxylic acid).
  • Functional Groups : Two hydroxyl (-OH) groups and a carboxylic acid .

Comparison :

  • Its hydroxyl groups confer antioxidant properties, contrasting with the synthetic fluorinated benzofurans’ focus on stability and reactivity .

Biological Activity

4,6-Difluoro-1-benzofuran-3-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4F2O3C_9H_4F_2O_3. The compound features a benzofuran ring system with fluorine substituents at the 4 and 6 positions, which enhance its lipophilicity and biological activity. The presence of the carboxylic acid functional group allows for diverse chemical reactivity, making it a valuable building block in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in its structure facilitate stronger hydrogen bonding with biological macromolecules, enhancing its pharmacological efficacy .

Key Mechanisms Include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant inhibition rates against various cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to act as a chemokine receptor antagonist, which may offer therapeutic benefits in treating inflammatory diseases.

Biological Activity Data

Research has demonstrated that this compound exhibits notable cytotoxic effects on several cancer cell lines. Below is a summary of its inhibitory effects:

Cancer Type Cell Line Inhibition Rate (%) at 10 μM
LeukemiaK-56256.84
LeukemiaSR60.89
Non-Small Cell Lung CancerNCI-H322M40.87
Non-Small Cell Lung CancerNCI-H46080.92
Colon CancerHCT-11672.14
Colon CancerKM1241.49
Colon CancerSW-62040.82
CNS CancerSNB-7558.02
CNS CancerU25173.94
MelanomaLOX IMVI72.69
MelanomaMDA-MB-43550.64
Ovarian CancerOVCAR-456.45
Ovarian CancerOVCAR-844.50

This data illustrates the compound's potential as a broad-spectrum anticancer agent across various types of malignancies.

Case Study: Anti-inflammatory Effects

In an experimental model using rats with adjuvant-induced arthritis, derivatives of this compound demonstrated significant anti-inflammatory effects. The study reported an ED50 value of 0.094 mg kg0.094\text{ mg kg} for blocking edema and arthritis symptoms, highlighting the compound's therapeutic potential in inflammatory conditions .

Case Study: Anticancer Activity

A study focusing on the efficacy of this compound against leukemia cells revealed that treatment with 10 μM concentration resulted in over a 60% inhibition rate in specific cell lines. This suggests that further exploration into its mechanisms could lead to the development of new cancer therapies.

Research Applications

This compound is not only significant for its biological activities but also serves as a versatile building block in chemical synthesis:

  • Pharmaceutical Development : Its derivatives are being studied for antibacterial and antifungal properties.
  • Agrochemicals : The compound's unique properties allow for applications in developing advanced materials and specialty chemicals .

Q & A

Q. What are the recommended synthetic routes for 4,6-Difluoro-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of benzofuran derivatives typically involves cyclization of substituted phenols or coupling reactions. For fluorinated analogs like this compound, fluorination steps must be carefully controlled to avoid side reactions. Evidence suggests that catalytic systems (e.g., palladium for Suzuki coupling) and fluorinating agents (e.g., Selectfluor®) are critical for regioselectivity and yield optimization . Key parameters include:

  • Temperature : Higher temperatures (>100°C) may accelerate cyclization but risk decarboxylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Acid-base extraction or column chromatography is recommended to isolate the carboxylic acid moiety .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential to confirm fluorine positions and rule out regioisomers.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected C9H4F2O3\text{C}_9\text{H}_4\text{F}_2\text{O}_3, MW 210.13).
  • HPLC with UV/RI detection : Quantifies purity (>95% for most research applications) .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

this compound is sparingly soluble in water but dissolves in polar organic solvents:

  • DMSO : Ideal for biological assays but may interfere with reactivity studies.
  • Methanol/ethanol : Suitable for crystallization.
  • Stability : Store at -20°C under inert atmosphere to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine atoms at positions 4 and 6 alters the electron density of the benzofuran ring, affecting:

  • Electrophilic substitution : Fluorine directs incoming electrophiles to meta/para positions.
  • Metal-catalyzed reactions : Enhanced stability of transition states in Suzuki-Miyaura couplings due to fluorine’s inductive effect. Computational studies (DFT) are recommended to map charge distribution .

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies may arise from poor pharmacokinetic properties (e.g., metabolic instability). To address this:

  • Prodrug modification : Esterify the carboxylic acid to improve membrane permeability.
  • Metabolite profiling : Use LC-MS to identify degradation products in plasma.
  • Species-specific assays : Compare activity in human vs. rodent cytochrome P450 isoforms .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking simulations : Use software like AutoDock Vina to screen against enzymes (e.g., cyclooxygenase-2).
  • MD simulations : Assess binding stability over 100+ ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., fluorine vs. methyl) with IC50_{50} values .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • UPLC-MS/MS : Detects sub-ppm levels of by-products (e.g., decarboxylated derivatives).
  • X-ray crystallography : Resolves structural ambiguities in crystalline batches.
  • Elemental analysis : Confirms stoichiometry of fluorine content .

Q. Methodological Considerations for Data Reproducibility

  • Batch-to-batch variability : Document fluorination efficiency using 19F^{19}\text{F} NMR integration .
  • Negative controls : Include non-fluorinated analogs to isolate fluorine-specific effects .
  • Collaborative validation : Share samples with independent labs for bioactivity confirmation.

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